molecular formula C9H10ClIO B1611537 1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole CAS No. 69352-04-1

1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole

Cat. No. B1611537
CAS RN: 69352-04-1
M. Wt: 296.53 g/mol
InChI Key: HEBYOYIIQNKPGQ-UHFFFAOYSA-N
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Description

1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole (CDMB) is a synthetic compound belonging to the class of organic compounds known as benziodoxoles. It is an aromatic heterocyclic compound containing a benzene ring fused to a five-membered oxazole ring. CDMB is a colorless, viscous liquid with a characteristic odor. It is soluble in organic solvents and insoluble in water. CDMB has a wide range of applications in the scientific research field, including synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Hypervalent Iodine Compounds

This compound serves as a starting material for the synthesis of various hypervalent iodine compounds . These compounds are pivotal in organic synthesis, particularly in transformations involving the transfer of iodine or oxygen atoms.

Electrophilic Trifluoromethylation Reactions

It is used as a reactant in the one-pot preparation of hypervalent iodine(III)-CF3 reagent, which is employed in electrophilic trifluoromethylation reactions . This reaction is significant for introducing trifluoromethyl groups into organic molecules, enhancing their pharmacological properties.

Mild Chlorinating Agent

The compound acts as a mild chlorinating agent . It can be used to introduce chlorine atoms into organic substrates, which is a common step in the synthesis of pharmaceuticals and agrochemicals.

Solubility in Organic Solvents

Due to its good solubility in polar organic solvents like dichloromethane or ethyl acetate, it is often used in solution-phase synthesis processes . This property is essential for its application in various chemical reactions where solubility is a key factor.

Treatment of Inflammatory Skin Disorders

There is a patent describing the use of compounds structurally similar to 1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole in the treatment of inflammatory skin disorders . While this specific compound is not mentioned, its structural analogs’ utility suggests potential in dermatological applications.

Research Chemical Supply

It is available through suppliers of research chemicals, indicating its use in various research and development activities . Researchers can access this compound for experimental purposes, exploring new reactions or potential applications.

Fluorination Reactions

The compound is related to reagents used in fluorination reactions . Fluorination is crucial in the development of compounds with enhanced stability, resistance to metabolism, and improved bioavailability in drug development.

Organic Synthesis Building Block

As a building block in organic synthesis, it provides a versatile framework for constructing more complex molecules . Its reactivity and stability make it a valuable tool for chemists designing new synthetic routes.

properties

IUPAC Name

1-chloro-3,3-dimethyl-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBYOYIIQNKPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500326
Record name 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69352-04-1
Record name 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-3,3-dimethyl-1,2-benziodoxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Reactant of Route 2
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Reactant of Route 3
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Reactant of Route 4
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Reactant of Route 5
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Reactant of Route 6
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole

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